tert-Butyl (2-methylallyl)carbamate
Overview
Description
Tert-butyl (2-methylallyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). While the specific compound tert-butyl (2-methylallyl)carbamate is not directly mentioned in the provided papers, the general class of tert-butyl carbamates is well-represented and serves as key intermediates in organic synthesis, with applications ranging from the synthesis of pharmaceuticals to the development of novel protease inhibitors .
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of various reagents. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared using sodium benzenesulfinate and formic acid . Other synthetic approaches include the use of lithium powder and catalytic DTBB to generate functionalized carbamates , and asymmetric aldol reactions to set stereogenic centers . The synthesis of tert-butyl carbamates can also be achieved through a series of protection and deprotection steps, as demonstrated in the synthesis of intermediates for natural products .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. The molecular structure and conformational stability of related compounds have been investigated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT), which provide insights into the optimized bond lengths, angles, and vibrational frequencies10.
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . They can also undergo directed lithiation, allowing for the introduction of various electrophiles to generate substituted products . Additionally, tert-butyl carbamates can serve as intermediates in the synthesis of biologically active compounds, such as protease inhibitors and carbocyclic analogues of nucleotides .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, melting and boiling points, and stability, which are essential for their application in organic synthesis. The reactivity of tert-butyl carbamates can be tailored by the introduction of different substituents, which can affect their electrophilic and nucleophilic behavior . The vibrational spectra of related compounds have been studied to understand their physical properties better10.
Scientific Research Applications
Carbamate Derivatives and Hydrogen Bonds
"Two carbamate derivatives with Z′=2 and 3: An interplay of strong and weak hydrogen bonds" by Das et al. (2016) explores the synthesis and structural characterization of tert-butyl carbamate derivatives. This study highlights the role of hydrogen bonds in assembling molecules into three-dimensional architectures, demonstrating the significance of carbamate derivatives in molecular interactions and crystallography (Das et al., 2016).
Synthesis and Functionalization
In "α-Aminated methyllithium by DTBB-catalysed lithiation of a N-(chloromethyl) carbamate," Ortiz et al. (1999) describe the synthesis and functionalization of tert-butyl carbamate. This work presents a method for the preparation of functionalized carbamates, crucial for developing novel organic compounds (Ortiz et al., 1999).
Glycosylative Transcarbamylation
The study "Glycosylative transcarbamylation: efficient transformation of tert-butyl carbamates to novel glycoconjugates" by Henry and Lineswala (2007) demonstrates the transformation of tert-butyl carbamates under glycosylation conditions. This process is vital for generating unnatural glycopeptide building blocks, indicating the application of tert-butyl carbamates in glycoscience (Henry & Lineswala, 2007).
Synthesis in Medicinal Chemistry
Another application is found in "Synthesis, antiarrhythmic and hypotensive activity of some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates." This research by Chalina et al. (1998) involves the synthesis of tert-butyl carbamate derivatives with potential medicinal applications, particularly in cardiovascular treatments (Chalina et al., 1998).
Deprotection in Organic Chemistry
Lastly, the study "Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers" by Li et al. (2006) explores the use of tert-butyl carbamates in deprotection reactions in organic synthesis. This research demonstrates the versatility of tert-butyl carbamates in complex organic reactions while maintaining the integrity of other sensitive functional groups (Li et al., 2006).
Safety And Hazards
Future Directions
Tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These applications suggest potential future directions for the use of this compound in organic synthesis.
properties
IUPAC Name |
tert-butyl N-(2-methylprop-2-enyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h1,6H2,2-5H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDCLOGKZOTPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methylallyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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